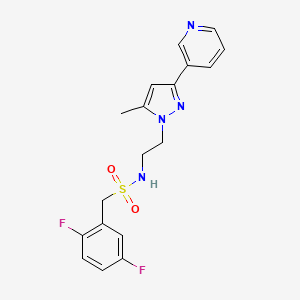
1-(2,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H18F2N4O2S and its molecular weight is 392.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and interactions with various biological targets.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A difluorophenyl group, which enhances lipophilicity and biological activity.
- A pyridinyl-pyrazole moiety known for its pharmacological significance.
- A methanesulfonamide functional group contributing to its solubility and reactivity.
Anticancer Activity
Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this structure can inhibit the proliferation of various cancer cell lines, including:
- Lung Cancer
- Prostate Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro assays demonstrated that the compound exhibits antiproliferative effects against these cell lines, suggesting potential use as an anticancer agent .
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MDA-MB-231 | 20 | Significant inhibition of proliferation |
| HepG2 | 15 | Moderate inhibition |
| A549 (Lung Cancer) | 25 | Effective but less potent |
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. It has been observed to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models. This action is crucial in conditions like rheumatoid arthritis and other autoimmune diseases. In vivo studies confirm that it can reduce inflammation markers in animal models subjected to lipopolysaccharide (LPS) stimulation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Dihydrofolate reductase (DHFR) : Inhibition of this enzyme affects DNA synthesis, crucial for cancer cell proliferation .
- MAP Kinases : The compound may modulate pathways involved in cellular stress responses and inflammation .
Case Studies
- In Vivo Efficacy in Tumor Models : A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent .
- Toxicity Assessment : Toxicological evaluations indicated that the compound exhibited low toxicity levels against normal fibroblast cells while effectively targeting cancerous cells, highlighting its selectivity .
特性
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c1-13-9-18(14-3-2-6-21-11-14)23-24(13)8-7-22-27(25,26)12-15-10-16(19)4-5-17(15)20/h2-6,9-11,22H,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQAKKBJKNYLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














